molecular formula C12H17NO B8382659 1,1,3,3-Tetramethylisoindoline-2-ol

1,1,3,3-Tetramethylisoindoline-2-ol

Cat. No.: B8382659
M. Wt: 191.27 g/mol
InChI Key: YLUNMWQQDYDAJP-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylisoindoline-2-ol (TMIO) is a nitroxide radical widely used as a spin probe and radical scavenger in chemical and biological studies . It is synthesized from intermediates such as 2-benzyl-1,1,3,3-tetramethylisoindoline, which undergoes oxidative debenzylation with bromine (Br₂) in CCl₄ to form 2-bromo-1,1,3,3-tetramethylisoindoline, followed by dehalogenation to yield TMIO . TMIO’s stability and reactivity make it valuable in electron paramagnetic resonance (EPR) spectroscopy and free-radical-mediated reactions.

Safety data indicate TMIO is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Proper handling requires personal protective equipment (PPE), including gloves and eye protection .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-hydroxy-1,1,3,3-tetramethylisoindole

InChI

InChI=1S/C12H17NO/c1-11(2)9-7-5-6-8-10(9)12(3,4)13(11)14/h5-8,14H,1-4H3

InChI Key

YLUNMWQQDYDAJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(N1O)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations: Methyl vs. Ethyl Groups

  • 1,1,3,3-Tetraethylisoindolin-2-ium Chloride
    This compound replaces methyl groups with ethyl substituents. Its structure was confirmed via X-ray crystallography, showing a planar isoindoline core with tetraethyl substitution. Unlike TMIO, it is a cationic species (Cl⁻ counterion) and serves as a precursor for nitroxide radicals with enhanced lipophilicity due to longer alkyl chains .

Brominated Derivatives

  • 2,5-Dibromo-1,1,3,3-tetramethylisoindoline and 2,5,6-Tribromo-1,1,3,3-tetramethylisoindoline
    Bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline with Br₂ and AlCl₃ yields these derivatives. The dibromo compound forms under mild conditions, while the tribromo variant requires excess Br₂. Bromination alters electronic properties, increasing reactivity toward nucleophilic substitution, which is absent in TMIO .

Heterocyclic Isoindoline Derivatives

  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) This derivative incorporates a triazolidin-thione moiety. Key features include high thermal stability (>300°C melting point), IR absorption at 1217 cm⁻¹ (C=S stretch), and NMR signals indicative of aromatic and NH protons. Unlike TMIO, it is non-radical and used in heterocyclic amine synthesis .
  • (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15)
    Features a hydrazide-linked isoindoline dione. Its IR spectrum shows carbonyl stretches at 1781 and 1704 cm⁻¹, and NMR reveals syn/anti CH₃ groups (δ 2.56, 2.64 ppm). This compound is a Schiff base intermediate, contrasting with TMIO’s radical applications .

Comparative Data Table

Compound Name Key Structural Features Melting Point (°C) Key Applications Notable Spectral Data (IR/NMR)
TMIO Tetramethyl, hydroxyl radical N/A Spin probe, radical scavenger EPR-active; no IR/NMR data available
1,1,3,3-Tetraethylisoindolin-2-ium chloride Tetraethyl, Cl⁻ counterion N/A Nitroxide precursor X-ray crystallography confirmed
Compound 13c Triazolidin-thione, isoindoline dione >300 Heterocyclic synthesis IR: 1217 cm⁻¹ (C=S); NMR: δ 9.45 (NH)
Compound 15 Hydrazide, isoindoline dione 247–249 Schiff base intermediate IR: 1781, 1704 cm⁻¹ (C=O); NMR: δ 10.85 (NH)

Preparation Methods

Classical Grignard Reaction (Rizzardo Method)

The foundational synthesis involves a two-step process:

  • Grignard Addition to N-Benzylphthalimide :

    • Reagents : Methyl iodide (6 eq.), magnesium (6.25 eq.), N-benzylphthalimide.

    • Solvents : Ethyl ether (initial), toluene (reflux).

    • Conditions : 4 hours at reflux.

    • Intermediate : N-Benzyl-1,1,3,3-tetramethylisoindoline (37% yield) .

  • Hydrogenolysis :

    • Catalyst : 5% Palladium on carbon.

    • Conditions : 4 atm H₂ in glacial acetic acid, 3 hours at room temperature.

    • Final Product : 1,1,3,3-Tetramethylisoindoline (96% yield) .

Limitations :

  • Ethyl ether poses flammability risks and peroxide formation .

  • Moderate yield (36% overall) due to competing side reactions (e.g., over-alkylation, decomposition) .

Improved Solvent System with Methyl-tert-Butyl Ether (MTBE)

To address safety concerns, MTBE replaces ethyl ether in the Grignard step:

  • Reagents : Methyl chloride, magnesium, MTBE.

  • Procedure : Continuous distillation of MTBE during reaction to enhance efficiency .

  • Intermediate Yield : 28–37% for N-benzyl-1,1,3,3-tetramethylisoindoline .

  • Hydrogenolysis : Conducted at atmospheric pressure (1 atm), eliminating high-pressure equipment requirements .

Advantages :

  • Reduced flammability risk.

  • Simplified purification due to MTBE’s low polarity .

Microwave-Assisted Grignard Reaction

A modified Rizzardo protocol reduces reaction time and improves yields:

  • Conditions : Microwave irradiation at 100–150°C for 2 hours.

  • Solvent : Toluene.

  • Intermediate Yield : 45–60% .

  • Key Benefit : 50% reduction in reaction time compared to conventional heating .

Alternative Pathway via Mexiletine Coupling

A non-Grignard approach involves coupling mexiletine with isoindoline precursors:

  • Reagents : 5-Formyl-1,1,3,3-tetramethylisoindolin-2-yloxyl, mexiletine.

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Conditions : Room temperature, 18 hours in dichloromethane.

  • Yield : 100% after silica-gel chromatography .

Application : Primarily used for cardioprotective derivatives rather than bulk TMIO synthesis .

Hydrogenation of Nitroxide Intermediates

A redox-based method converts nitroxides to TMIO:

  • Starting Material : 1,1,3,3-Tetramethylisoindolin-2-yloxyl.

  • Reduction : Hydrogen gas with palladium/charcoal or chemical reductants (e.g., ascorbic acid).

  • Yield : 86–96% .

Note : Requires strict control of reaction duration to prevent over-reduction .

Catalytic Cyclization of 2-Chlorobenzoic Acid Derivatives

A nine-step synthesis leveraging reverse-Cope cyclization:

  • Key Step : Cyclization of nitroso intermediates under basic conditions.

  • Overall Yield : 28% .

  • Utility : Academic interest due to modularity but impractical for industrial-scale production .

Comparative Analysis of Methods

Method Key Reagents Yield Reaction Time Safety Considerations
Classical GrignardMethyl iodide, Pd/C36%7 hoursHigh flammability risk
MTBE GrignardMethyl chloride, Pd/C37%6 hoursLow flammability
Microwave GrignardMethyl iodide, toluene60%2 hoursReduced solvent volume
Mexiletine CouplingDCC, DMAP100%18 hoursRequires toxic coupling agents
Nitroxide HydrogenationH₂, Pd/C96%3 hoursHigh-pressure equipment
Cyclization2-Chlorobenzoic acid28%Multi-dayComplex purification

Critical Challenges and Innovations

  • Side Reactions in Grignard Steps :

    • Over-alkylation and ether cleavage reduce yields.

    • Microwave irradiation minimizes side products by ensuring uniform heating .

  • Catalyst Efficiency :

    • Palladium loadings below 5% result in incomplete hydrogenolysis .

    • Recyclable catalysts (e.g., Pd/C) cut costs but require careful handling .

  • Solvent Selection :

    • MTBE improves safety but may require higher temperatures for distillation .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,1,3,3-Tetramethylisoindoline-2-ol in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines (H302, H315, H319, H335 hazards). Use NIOSH-approved PPE: face shields, safety glasses, and nitrile gloves. Avoid dust formation via local exhaust ventilation. Store in dry conditions below 28°C. Emergency procedures include immediate flushing with water for eye/skin exposure and artificial respiration for inhalation .

Q. How should contradictory toxicity data for this compound be addressed in experimental design?

  • Methodology : Prioritize acute toxicity testing (oral, dermal, inhalation) due to incomplete data (Section 11 of SDS). Use in vitro assays (e.g., Ames test for mutagenicity) to supplement gaps in carcinogenicity or reproductive toxicity data. Cross-reference with structurally similar isoindoline derivatives for predictive modeling .

Q. What analytical techniques are suitable for verifying compound purity post-synthesis?

  • Methodology : Use TLC (70:30 EtOAc:hexanes) to monitor reaction progress. Confirm purity via 1H^1H/13C^{13}C NMR (DMSO-d6 solvent) and high-resolution mass spectrometry (FAB-HRMS). Compare spectral data with published benchmarks (e.g., δ 8.53 ppm for aromatic protons) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to minimize hazardous byproducts?

  • Methodology : Replace oxidative debenzylation (Br2_2/CCl4_4) with catalytic methods (FeSO4_4/H2_2SO4_4) to reduce brominated byproducts. Monitor reaction kinetics via GC-MS to identify intermediates. Optimize solvent systems (e.g., PEG-400:DMF mixtures) for higher yields (>35%) and reduced waste .

Q. What mechanistic insights explain the compound’s utility as a radical scavenger or spin probe?

  • Methodology : Study its redox behavior via cyclic voltammetry to identify radical stabilization. Use EPR spectroscopy to track nitroxyl radical (TMIO) formation. Compare spin-probe efficiency with derivatives lacking methyl groups to assess steric/electronic effects .

Q. How can structural modifications enhance stability under physiological conditions for biomedical applications?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to the isoindoline ring to reduce oxidative degradation. Use molecular docking simulations to predict interactions with biological targets (e.g., antioxidant enzymes). Validate stability via accelerated aging studies (pH 7.4, 37°C) .

Data Contradiction Analysis

Q. Discrepancies in reported flammability and decomposition properties: How to resolve?

  • Methodology : Conduct differential scanning calorimetry (DSC) to measure decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Reconcile discrepancies by standardizing test conditions (e.g., heating rate 10°C/min) .

Q. Conflicting data on environmental persistence: What experimental approaches validate biodegradability?

  • Methodology : Perform OECD 301B (CO2_2 evolution test) to assess aerobic biodegradation. Use LC-MS to track degradation products in simulated wastewater. Cross-validate with QSAR models for isoindoline derivatives lacking ecotoxicity data .

Methodological Tables

Parameter Recommended Protocol Reference
Acute Toxicity TestingOECD 423 (oral), OECD 404 (dermal)
Radical Scavenging AssayDPPH assay (λ = 517 nm, ethanol solvent)
Synthetic Yield OptimizationCuI-catalyzed click chemistry (N2_2 atmosphere)

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